molecular formula C17H18O3 B1460442 1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one CAS No. 935859-44-2

1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one

Cat. No. B1460442
M. Wt: 270.32 g/mol
InChI Key: IBQLIMKRPCYNSZ-UHFFFAOYSA-N
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Patent
US08163770B2

Procedure details

4′-Hydroxypropiophenone (50.0 g, 0.33 mol), potassium carbonate (69.0 g, 0.50 mol), and sodium iodide (25.0 g, 0.17 mol) were suspended in 2-butanone (500 mL), and with stirring at room temperature, 4-methoxybenzyl chloride (57.4 g, 0.37 mol) was added at room temperature. The reaction solution was stirred at 60° C. for 12 hours. The reaction solution was poured into water, extracted with ethyl acetate, the organic layer was washed with saturated saline, and dried with magnesium sulfate. The solvent was removed under reduced pressure, and the resulting pale yellow solid was washed with hexane to obtain the entitled compound (86.3 g, 96%) as a milky white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
57.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26]Cl)=[CH:24][CH:23]=1>CC(=O)CC.O>[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26][O:1][C:2]2[CH:3]=[CH:4][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:6][CH:7]=2)=[CH:24][CH:23]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)=O
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
57.4 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 60° C. for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
the resulting pale yellow solid was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COC2=CC=C(C=C2)C(CC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 86.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.